Product packaging for Methyl 2,6-dichloro-5-fluoronicotinate(Cat. No.:CAS No. 189281-66-1)

Methyl 2,6-dichloro-5-fluoronicotinate

Cat. No.: B065547
CAS No.: 189281-66-1
M. Wt: 224.01 g/mol
InChI Key: WADLLLSMEPLCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,6-dichloro-5-fluoronicotinate (CAS 189281-66-1) is a high-value fluorinated pyridine derivative engineered to serve as a versatile synthetic building block in advanced chemical research. Its molecular structure, featuring reactive chloro and fluoro substituents on the pyridine ring, makes it a critical intermediate for constructing complex molecules, particularly in the development of naphthyridine-based antibacterial agents . Primary Research Applications: Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of potent naphthyridine antibacterial compounds, which are a major focus of antimicrobial research . The strategic halogen placements allow for selective functionalization, enabling researchers to build complex pharmacophores efficiently. Agrochemical Development: As a fluorinated nicotinate, it acts as a fundamental building block for creating active ingredients in crop protection products, including novel herbicides and pesticides . The introduction of fluorine is a common strategy to enhance the biological activity, stability, and metabolic profile of agrochemicals. Organic Synthesis: This chemical is invaluable in methodological and process chemistry for constructing diverse heterocyclic libraries, facilitating the exploration of new chemical spaces in drug discovery . Value for Researchers: The dichloro-fluoro substitution pattern on the pyridine ring is designed for regioselective substitution reactions, offering a high degree of synthetic control. This allows research chemists to sequentially displace the halogen atoms under mild conditions, streamlining the synthesis of target molecules and improving overall pathway efficiency . Handling & Safety: This product is classified as hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), utilizing exhaust ventilation to avoid dust formation. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2FNO2 B065547 Methyl 2,6-dichloro-5-fluoronicotinate CAS No. 189281-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLLLSMEPLCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379536
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-66-1
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Halogenated Pyridine Derivatives in Chemical Sciences

Halogenated pyridine (B92270) derivatives are a class of organic compounds that form the backbone of numerous important molecules across various sectors of the chemical industry. The introduction of halogen atoms onto the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. These compounds are pivotal as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The carbon-halogen bond in these derivatives serves as a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. This reactivity allows for the construction of complex molecular architectures from relatively simple precursors. The strategic placement of halogens can also modulate the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Significance of Methyl 2,6 Dichloro 5 Fluoronicotinate As a Research Target

Methyl 2,6-dichloro-5-fluoronicotinate (MD-CFN) is a particularly noteworthy member of the halogenated pyridine (B92270) family due to its trifunctionalized nature. The presence of two chlorine atoms and one fluorine atom at specific positions on the pyridine ring provides a unique platform for selective chemical modifications. This multi-halogenated structure is a key reason for its significance as a research target.

The compound's primary role in academic research is that of a key intermediate in the synthesis of more complex, often biologically active, molecules. fluoromart.com For instance, it has been identified as a significant intermediate in the synthesis of potential anticancer drugs. fluoromart.com The reactivity of the chloro and fluoro substituents can be selectively exploited to introduce other functional groups, leading to the generation of diverse molecular libraries for screening and development.

The physicochemical properties of this compound are central to its utility in synthetic chemistry. The table below summarizes some of its key properties.

PropertyValue
Molecular FormulaC7H4Cl2FNO2
Molecular Weight224.02 g/mol
Boiling Point84 - 86 °C
Predicted pKa-5.43 ± 0.10

Scope and Objectives of Research on Methyl 2,6 Dichloro 5 Fluoronicotinate

Precursor Synthesis and Derivatization Approaches

The foundational strategies for synthesizing this compound typically involve the construction of a functionalized pyridine ring, followed by chlorination and esterification. The fluorine atom is often incorporated at an early stage of the synthesis.

Regioselective Chlorination of Pyridine Precursors

A crucial step in the synthesis is the regioselective chlorination of a dihydroxypyridine precursor. A well-documented method starts with the preparation of methyl 2,6-dihydroxy-5-fluoronicotinate. This precursor is then subjected to chlorination to replace the two hydroxyl groups with chlorine atoms.

The synthesis of the precursor, methyl 2,6-dihydroxy-5-fluoronicotinate, begins with the reaction of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of a base like sodium methoxide. The resulting intermediate is then reacted with methyl malonamate (B1258346) to form the pyridine ring, yielding the dihydroxy precursor. google.comresearchgate.net

The subsequent chlorination is a critical step that converts methyl 2,6-dihydroxy-5-fluoronicotinate into the desired 2,6-dichloro framework. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is conducted at elevated temperatures, often in a sealed autoclave. The addition of a lithium salt, such as lithium phosphate (B84403) or lithium chloride, has been shown to be beneficial for this conversion. google.comresearchgate.net This process yields the 2,6-dichloro-5-fluoronicotinoyl chloride, which can then be hydrolyzed to the corresponding carboxylic acid.

Table 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate google.comresearchgate.net

ReactantsReagentsConditionsProductYield
Ethyl fluoroacetate, Ethyl formate, Methyl malonamateSodium methoxide, Methanol (B129727), Hydrochloric acidReflux, 0°C to 20°CMethyl 2,6-dihydroxy-5-fluoronicotinate61%

Table 2: Chlorination of Methyl 2,6-dihydroxy-5-fluoronicotinate google.comresearchgate.net

ReactantReagentsConditionsProduct
Methyl 2,6-dihydroxy-5-fluoronicotinatePhosphorus oxychloride, Lithium phosphate170°C, 20 hours in a sealed autoclave2,6-dichloro-5-fluoronicotinoyl chloride
Methyl 2,6-dihydroxy-5-fluoronicotinatePhosphorus oxychloride, Lithium chloride152-158°C, 25 hours in sealed tubes2,6-dichloro-5-fluoronicotinoyl chloride

Fluorination Reactions for Pyridine Ring Functionalization

In the primary synthetic routes to this compound, the fluorine atom is typically introduced into one of the initial building blocks rather than through direct fluorination of the pyridine ring at a later stage. The synthesis of the precursor methyl 2,6-dihydroxy-5-fluoronicotinate, for instance, utilizes ethyl fluoroacetate, thereby incorporating the fluorine atom from the outset. google.comresearchgate.net

This "fluorinated building block" approach is common in the synthesis of complex fluorinated molecules as it often provides better control over regioselectivity and avoids the harsh conditions and potential side reactions associated with direct C-H fluorination of electron-deficient rings like pyridine. While methods for direct C-H fluorination of pyridines exist, such as those using silver(II) fluoride (B91410) (AgF₂), their application to highly substituted and functionalized pyridines like the dichloronicotinate core of the target molecule is not the preferred industrial route.

Esterification of Nicotinic Acid Derivatives

The final step in the synthesis of the title compound is the esterification of 2,6-dichloro-5-fluoronicotinic acid. After the chlorination of the dihydroxy precursor and subsequent hydrolysis of the resulting acid chloride, the carboxylic acid is converted to its methyl ester. google.comresearchgate.net

This esterification can be achieved through standard acid-catalyzed esterification methods, typically by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, other esterification techniques can be employed. For instance, the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids has been reported. One such method utilizes a metal-organic framework (MOF), UiO-66-NH₂, as a catalyst for the methyl esterification with methanol. researchgate.netgoogle.comgychbjb.com This method offers potential advantages in terms of catalyst recyclability and milder reaction conditions. The reaction is typically carried out by heating the fluorinated carboxylic acid and the catalyst in methanol. google.com

Advanced Synthetic Routes to this compound and its Analogs

More advanced synthetic strategies focus on the late-stage modification of the 2,6-dichloro-5-fluoronicotinate core to produce a variety of analogs with different functional groups.

Palladium-Catalyzed Cyanation and Reduction Sequences

The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to displacement via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation is a powerful tool for introducing a cyano group, which can then be further transformed, for example, through reduction to an aminomethyl group.

This methodology allows for the synthesis of analogs of this compound where one or both chlorine atoms are replaced by a nitrile. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, often in combination with a phosphine (B1218219) ligand. cabidigitallibrary.org A variety of cyanide sources can be used, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic alternative to simple metal cyanides. cabidigitallibrary.org The reactions are generally carried out in a suitable solvent, such as dimethylacetamide (DMAC), at elevated temperatures. Ligand-free palladium-catalyzed cyanation of aryl bromides has also been reported, offering a simplified reaction setup.

Table 3: General Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides cabidigitallibrary.org

Catalyst SystemCyanide SourceBaseSolventTemperature
Pd₂(dba)₃, dppf, ZnZn(CN)₂--High
Pd(OAc)₂ / XPhos–SO₃NaK₄[Fe(CN)₆]K₂CO₃ or KOAcPEG-400/H₂O100-120°C
Pd/coral reef nanocomposite (heterogeneous)K₄[Fe(CN)₆]Na₂CO₃--

Monodechlorination of 2,6-dichloro-5-fluoronicotinic Acid

Selective monodechlorination of the 2,6-dichloro-5-fluoronicotinic acid core presents a pathway to synthesize mono-chloro analogs, which are also valuable intermediates. This transformation requires a method that can selectively remove one chlorine atom while leaving the other, as well as the fluorine atom and the carboxylic acid group, intact.

Catalytic hydrodechlorination is a common method for removing chlorine atoms from aromatic rings. This typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The selectivity of the dechlorination can be influenced by the choice of catalyst, additives, and reaction conditions. For instance, in the hydrodechlorination of 2,6-dichloropyridine, the addition of barium to the Pd/C catalyst was found to improve its catalytic activity. The reaction is often carried out in a solvent such as methanol, and the addition of an acid-binding agent like triethylamine (B128534) can improve the selectivity by neutralizing the hydrogen chloride formed during the reaction. While specific studies on the selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid are not widely reported in readily available literature, the principles of selective hydrodechlorination of other dichloropyridines can be applied. The presence of the electron-withdrawing carboxylic acid and fluorine atom can influence the reactivity of the two chlorine atoms, potentially allowing for regioselective monodechlorination under carefully controlled conditions.

Nucleophilic Displacement Reactions for Halogen Exchange

Nucleophilic displacement, particularly the Finkelstein reaction and related halogen exchange (Halex) processes, represents a cornerstone strategy in the synthesis of fluorinated aromatic compounds. wikipedia.orgacsgcipr.org This approach involves the substitution of one halogen atom for another, typically leveraging the differential solubility of halide salts to drive the reaction to completion. wikipedia.org In the context of fluoronicotinate synthesis, this method is employed to introduce a fluorine atom onto the pyridine ring by displacing a pre-existing chlorine or bromine atom.

The classic Finkelstein reaction involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.org The principle extends to aromatic systems, where nucleophilic aromatic substitution (SNAr) mechanisms dominate. For the synthesis of fluoro-heterocycles, reagents like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgacsgcipr.org The success of these reactions is highly dependent on the electronic nature of the substrate; the pyridine ring must be sufficiently electron-deficient, often activated by electron-withdrawing groups, to facilitate the nucleophilic attack by the fluoride ion. acsgcipr.org

One specific application of this methodology is the preparation of Methyl 5-Chloro-6-Fluoronicotinate through a fluoride-chloride exchange process. uark.edu While aromatic chlorides are generally less reactive than bromides, the reaction can be facilitated under appropriate conditions, sometimes with the aid of phase-transfer catalysts or catalysts like copper(I) iodide for what is termed an "aromatic Finkelstein reaction". wikipedia.orgacsgcipr.org

Table 1: Reagents and Conditions for Halogen Exchange Reactions

Reaction TypeTypical ReagentsSolventsKey Principle
Classic Finkelstein (Alkyl Halides)Sodium Iodide (NaI)AcetonePrecipitation of insoluble NaCl or NaBr drives equilibrium. wikipedia.org
Aromatic Fluorination (SNAr)Potassium Fluoride (KF), Cesium Fluoride (CsF)DMF, DMSODisplacement of a leaving group (e.g., Cl, Br, NO2) on an activated aromatic ring. acsgcipr.org
Catalytic Aromatic FinkelsteinCopper(I) Iodide (CuI) with diamine ligandsVarious polar aprotic solventsCatalysis enables the substitution of less reactive aryl chlorides and bromides. wikipedia.org

Dieckmann-Type Cyclization in Fluoronicotinate Synthesis

The Dieckmann condensation, or Dieckmann cyclization, is an intramolecular chemical reaction where a diester reacts with a base to form a β-keto ester. wikipedia.orgpressbooks.pub This reaction is a powerful tool for forming five- and six-membered rings, which are structurally stable and common in organic compounds. wikipedia.orglibretexts.org The mechanism is analogous to the intermolecular Claisen condensation, involving the deprotonation of an α-carbon to form an enolate, which then performs a nucleophilic acyl substitution on the second ester group within the same molecule. pressbooks.puborganic-chemistry.org

In the synthesis of complex pyridine derivatives like fluoronicotinates, the Dieckmann cyclization can be a key step in constructing a substituted ring system that serves as a precursor to the final target. For instance, a 1,6-diester can be cyclized to form a five-membered cyclic β-keto ester, while a 1,7-diester yields a six-membered ring. wikipedia.orgpressbooks.pub The resulting cyclic β-keto ester is a versatile intermediate. Its acidic α-hydrogen allows for easy deprotonation and subsequent alkylation, and the β-keto ester functionality can be removed via decarboxylation. libretexts.org This sequence of (1) Dieckmann cyclization, (2) α-alkylation, and (3) decarboxylation provides a robust pathway to 2-substituted cyclopentanones and cyclohexanones, which can be further elaborated into the desired heterocyclic scaffold. libretexts.org

C-H Activation Strategies for Pyridine Scaffold Functionalization

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, including the pyridine scaffold. nih.govrsc.org This approach avoids the often lengthy process of pre-installing functional groups, allowing for the direct introduction of new bonds at specific C-H sites. nih.gov The electron-deficient nature of the pyridine ring, however, makes direct functionalization challenging. nih.govrsc.org

Transition-metal catalysis is a primary tool for overcoming this challenge, with metals such as palladium, rhodium, and ruthenium being widely used. nih.gov These catalysts can facilitate a range of transformations, including arylation, alkylation, and borylation of the pyridine ring. beilstein-journals.org The regioselectivity of the reaction (i.e., functionalization at the C2, C3, or C4 position) is a significant hurdle. While C2 functionalization is often favored due to the directing effect of the nitrogen atom, recent advancements have enabled selective functionalization at the more distal C3 and C4 positions. nih.gov Strategies to achieve this include the use of specialized ligands, transient directing groups, or exploiting the electronic properties of substituted pyridines. nih.govbeilstein-journals.org For instance, palladium-catalyzed C3-selective arylation has been achieved using specific phosphine ligands and additives like silver carbonate to control selectivity. nih.gov

Process Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates rigorous process optimization. A key example can be seen in the synthesis of the precursor 2,6-dichloro-5-fluoronicotinic acid from methyl 2,6-dihydroxy-5-fluoronicotinate. This transformation is often achieved by heating with phosphorus oxychloride in a sealed autoclave. google.comgoogle.com

Reaction Condition Parameter Studies (Temperature, Solvent, Catalysis)

Optimizing reaction parameters is crucial for maximizing yield, purity, and safety. Key variables include temperature, solvent choice, and the use of catalysts or additives.

Temperature: In the chlorination of methyl 2,6-dihydroxy-5-fluoronicotinate, the reaction is typically conducted at high temperatures, such as 170°C, for extended periods (e.g., 20 hours) to ensure complete conversion. google.comgoogle.com Precise temperature control is vital, as side reactions can occur at suboptimal temperatures.

Solvent: While some reactions, like the aforementioned chlorination, may use a reagent like phosphorus oxychloride as both reactant and solvent, other steps rely on carefully selected solvents. google.comgoogle.com For nucleophilic halogen exchange reactions, polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion nucleophilic. wikipedia.org

Catalysis/Additives: The choice of catalyst is critical in C-H activation strategies, where the ligand and metal source dictate both reactivity and regioselectivity. nih.gov In the chlorination step, additives such as lithium phosphate have been used. google.comgoogle.com For large-scale trifluoromethylation of related nicotinates, an inexpensive system using methyl chlorodifluoroacetate (MCDFA) with potassium fluoride and copper(I) iodide has proven effective, highlighting the need for cost-effective catalytic systems in scale-up. researchgate.net

Table 2: Impact of Reaction Parameters on Synthesis

ParameterEffect on ReactionExample Application
TemperatureControls reaction rate and selectivity; high temperatures can overcome activation barriers but may lead to decomposition.Chlorination of dihydroxynicotinate at 170°C. google.comgoogle.com
SolventInfluences reagent solubility, reaction rate, and mechanism (e.g., SN2 vs. SNAr).Use of polar aprotic solvents (DMF, DMSO) for halogen exchange. wikipedia.org
Catalyst/AdditiveIncreases reaction rate, enables difficult transformations, and controls regioselectivity.Pd-catalysis for C-H arylation; CuI for trifluoromethylation. nih.govresearchgate.net

Yield and Purity Enhancement Techniques

Maximizing yield and ensuring high purity are paramount for industrial synthesis. After the chlorination of methyl 2,6-dihydroxy-5-fluoronicotinate, the crude product is typically worked up through a series of steps. This can include concentrating the reaction mixture to remove excess phosphorus oxychloride, followed by treatment with thionyl chloride to convert the resulting nicotinic acid to the acid chloride. google.comgoogle.com The final acid product is often isolated by hydrolysis of the acid chloride, followed by acidification to precipitate the solid. google.comgoogle.com Purity is enhanced through washing the collected solid with water and subsequent vacuum drying. google.comgoogle.com Techniques like recrystallization and chromatography are standard methods for achieving high purity, and analytical methods such as HPLC are used to verify it. google.comgoogle.com

Microreactor Technology for Exothermic Halogenation

Halogenation reactions are often very fast and highly exothermic. rsc.org In conventional batch reactors, the heat generated can be difficult to control, leading to the formation of hotspots, reduced selectivity, and potential safety hazards. rsc.org Microreactor or continuous flow technology offers a powerful solution to these problems. rsc.org The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, effectively dissipating the heat from exothermic reactions and enabling precise temperature control. rsc.org This enhanced control leads to higher selectivity and a safer process. rsc.org The use of continuous flow can be particularly advantageous for performing halogenations with hazardous reagents like elemental halogens, as the reagents can be dosed precisely and any hazardous materials can be quenched in-line, minimizing operator exposure. rsc.org This technology has been successfully applied to various transformations in pyridine chemistry, demonstrating its potential for safer, greener, and more efficient large-scale production. researchgate.netorganic-chemistry.org

Separation Optimization Methods

The isolation and purification of this compound from complex reaction mixtures is a critical step in its synthesis to ensure high purity for subsequent applications. Advanced separation techniques such as Membrane Distillation (MD) and Centrifugal Partition Chromatography (CPC) offer sophisticated strategies for optimizing the purification process, overcoming challenges posed by traditional methods.

Membrane Distillation (MD)

Membrane distillation is a thermally driven separation process where a microporous, hydrophobic membrane separates a warm feed solution from a cooler condensing surface. mdpi.com The hydrophobic nature of the membrane prevents the passage of the liquid phase, allowing only vapor molecules to move through its pores, driven by a vapor pressure difference. mdpi.com This technique is particularly suitable for separating non-volatile solutes from aqueous solutions. While specific studies on the application of MD for this compound are not prevalent, the principles can be applied for its purification, especially for removing it from aqueous waste streams or separating it from non-volatile inorganic salts. researchgate.net

The separation process in MD is contingent on several operational parameters that can be optimized to enhance flux and separation efficiency.

Interactive Table: Key Parameters in Membrane Distillation Optimization

ParameterDescriptionImpact on Separation
Feed Temperature The temperature of the solution containing the target compound.Increasing feed temperature exponentially increases the vapor pressure, leading to higher transmembrane flux.
Permeate Temperature The temperature of the condensing side.A larger temperature differential across the membrane increases the driving force for vapor transport.
Flow Rate The velocity of the feed and permeate streams across the membrane surface.Higher flow rates can reduce temperature and concentration polarization effects, improving efficiency.
Membrane Properties Includes pore size, porosity, thickness, and thermal conductivity.Optimal membrane design balances high vapor flux with prevention of membrane wetting. mdpi.com
Feed Concentration Concentration of solutes in the feed solution.High concentrations can lead to reduced vapor pressure and increased risk of membrane fouling or scaling.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a form of liquid-liquid preparative chromatography that utilizes a support-free liquid stationary phase held in place by a strong centrifugal field. gilson.comresearchgate.net This technique separates compounds based on their differential partitioning between two immiscible liquid phases. rotachrom.com The absence of a solid support like silica (B1680970) eliminates issues such as irreversible adsorption of the sample, denaturation of sensitive molecules, and the costs associated with column replacement and silica recycling. gilson.comresearchgate.net

CPC is a versatile and efficient method for purifying complex mixtures and is well-suited for the separation of halogenated aromatic compounds like this compound from its isomers and reaction byproducts. The success of the separation relies heavily on the selection of an appropriate biphasic solvent system and the partition coefficient (Kd) of the target compound. rotachrom.com The process can be scaled from preparative to industrial levels, offering a green alternative to traditional chromatography by allowing for the use and recycling of more environmentally friendly solvents. biopharminternational.comnih.gov

Interactive Table: Method Development Strategy for CPC Purification

StepObjectiveKey Considerations
1. Solvent System Selection Identify a biphasic liquid system where the target compound has an optimal partition coefficient (Kd), ideally between 0.5 and 5. gilson.comThe system should provide good solubility for the sample and have a suitable selectivity (α) for separating the target from impurities. researchgate.net
2. Mode Selection Choose between descending mode (mobile upper phase) or ascending mode (mobile lower phase).The choice depends on the Kd value and which phase provides better resolution and faster elution.
3. Parameter Optimization Fine-tune the rotational speed and mobile phase flow rate.Higher rotational speeds improve stationary phase retention. Flow rate affects resolution and run time.
4. Loading and Elution Inject the sample and collect fractions.The sample is dissolved in a small volume of either the mobile or stationary phase for injection.
5. Purity Analysis Analyze collected fractions using methods like HPLC or GC to determine the purity of the isolated compound.Fractions containing the pure compound are combined.

The advantages of CPC over conventional preparative high-performance liquid chromatography (HPLC) are significant, particularly in terms of yield, cost, and environmental impact.

Interactive Table: Comparison of CPC and Preparative HPLC

FeatureCentrifugal Partition Chromatography (CPC)Preparative High-Performance Liquid Chromatography (HPLC)
Stationary Phase Liquid, held by centrifugal force. rotachrom.comSolid (e.g., silica gel).
Sample Loss Minimal; no irreversible adsorption. gilson.comPossible due to irreversible binding to the solid support.
Sample Loading High capacity, often in the gram to kilogram range.Limited by column size and potential for overloading.
Solvent Consumption Generally lower; solvent can be recycled. biopharminternational.comHigh, especially for large-scale separations.
Column Cost No solid-phase column to replace. gilson.comColumns are a significant consumable cost and degrade over time.
Pressure Low operating pressure.High operating pressure.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic attack. This reactivity is significantly enhanced in this compound by the presence of three strongly electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) and a methoxycarbonyl group. These groups further deplete the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogen Atoms

The chlorine atoms at the C2 and C6 positions of the pyridine ring are the most common sites for nucleophilic displacement. These positions are highly activated towards SNAr because they are ortho and para to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both of the chlorine atoms.

The regioselectivity of the substitution (i.e., whether the nucleophile attacks the C2 or C6 position first) is a critical aspect of its reactivity. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the position of the initial attack can be influenced by several factors, including the nature of the substituent at the 3-position, the nucleophile, and the solvent. researchgate.net For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched by changing the solvent; dichloromethane (B109758) favored substitution at the C2 position, while dimethyl sulfoxide favored the C6 position. researchgate.net

Table 1: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines

Factor Influence on Regioselectivity (C2 vs. C6 attack) Example/Observation
3-Substituent Bulky groups can sterically hinder the C2 position, favoring attack at C6. researchgate.net A bulky carboxylic acid group at C3 directs nucleophiles to the C6 position. researchgate.net
Solvent The solvent's ability to act as a hydrogen-bond acceptor (solvatochromic β parameter) is a key predictor. researchgate.net For 2,6-dichloro-3-(methoxycarbonyl)pyridine, DCM (low β) gives 16:1 selectivity for the C2 isomer, while DMSO (high β) gives a 2:1 selectivity for the C6 isomer. researchgate.net

| Nucleophile | The nature of the incoming nucleophile can influence the site of attack, although this is often secondary to electronic and solvent effects. | Not specified for this exact substrate, but a general principle in SNAr reactions. |

While both chlorine atoms can be displaced, selective monosubstitution can often be achieved by controlling the reaction stoichiometry and conditions. Subsequent reaction with a different nucleophile allows for the synthesis of unsymmetrically substituted pyridine derivatives.

Influence of Halogen Substituents on Reactivity

The reactivity of this compound in SNAr reactions is governed by the interplay of the electronic effects of its three halogen substituents.

Inductive Effect: All three halogens (Cl and F) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. The inductive effect of the nitro group in 2,6-dichloro-3-nitropyridine, for example, makes the C2 position more electron-deficient and prone to nucleophilic attack. stackexchange.com A similar principle applies to the fluorine and chlorine atoms in the title compound.

The fluorine atom at the C5 position primarily exerts a strong inductive effect, further activating the ring. While fluorine is typically a poor leaving group in SNAr reactions compared to chlorine and bromine, its presence on the ring significantly enhances the rate of displacement of the other halogens.

Ester Hydrolysis and Transesterification

The methyl ester group at the C3 position can undergo typical ester reactions, such as hydrolysis and transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, under either acidic or basic conditions. google.comgoogle.com The rate of hydrolysis is influenced by the electronic nature of the pyridine ring. The presence of the electron-withdrawing halogen atoms and the ring nitrogen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Studies on the alkaline hydrolysis of various substituted methyl pyridinecarboxylates have demonstrated that electron-withdrawing substituents generally increase the rate of hydrolysis. researchgate.net Therefore, the hydrolysis of this compound is expected to proceed more readily than that of unsubstituted methyl nicotinate. nih.govdrugbank.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. google.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sodium ethoxide would yield Ethyl 2,6-dichloro-5-fluoronicotinate. This process is an equilibrium, and the reaction is typically driven to completion by using the desired alcohol as the solvent. google.com

Decarboxylative Couplings

While the methyl ester itself is not directly involved, the corresponding carboxylic acid (obtained via hydrolysis) is a substrate for decarboxylative cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the carboxylic acid group, with the extrusion of carbon dioxide. wikipedia.org This strategy avoids the need to pre-functionalize the molecule into an organometallic reagent.

Several palladium- or copper-catalyzed cross-coupling reactions could potentially be applied to the decarboxylated intermediate of 2,6-dichloro-5-fluoronicotinic acid, including:

Decarboxylative Heck-type Reactions: Coupling with alkenes.

Decarboxylative Sonogashira-type Reactions: Coupling with terminal alkynes. wikipedia.org

Decarboxylative Suzuki-type Reactions: Coupling with boronic acids.

Decarboxylative Stille-type Reactions: Coupling with organostannanes.

These reactions provide a powerful route to functionalize the C3 position of the pyridine ring, complementing the SNAr reactions at the C2 and C6 positions.

Electrophilic Substitutions

Electrophilic aromatic substitution on the pyridine ring of this compound is highly unfavorable. The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophiles than benzene (B151609). This deactivation is severely compounded by the presence of three potent electron-withdrawing halogen atoms and the methoxycarbonyl group. These substituents, along with the ring nitrogen, create a highly electron-poor aromatic system that is strongly deactivated towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen would be protonated, further increasing the electron-deficient nature of the ring. Consequently, electrophilic substitution reactions are generally not a viable synthetic pathway for modifying this compound.

Condensation Reactions of Related Aldehyde Precursors

The methyl ester group of this compound can be chemically converted to an aldehyde functional group (2,6-dichloro-5-fluoronicotinaldehyde). This aldehyde is a key intermediate for various condensation reactions, most notably the Knoevenagel condensation. wikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetic esters) in the presence of a basic catalyst (often a weak amine like piperidine (B6355638) or pyridine). wikipedia.orgsigmaaldrich.com

The reaction proceeds via a nucleophilic addition to the aldehyde carbonyl group, followed by dehydration to yield an α,β-unsaturated product. For 2,6-dichloro-5-fluoronicotinaldehyde, a typical Knoevenagel condensation would be:

Reaction Scheme: Knoevenagel Condensation

Where Z and Z' are electron-withdrawing groups (e.g., -COOEt, -CN).

This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex molecules, including many natural products and pharmaceuticals. sci-hub.se

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms for key transformations involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. Mechanistic studies provide a deeper understanding of the electronic and structural changes that occur during a chemical reaction. This understanding is particularly important for highly substituted and electronically complex molecules like this compound, where multiple reaction pathways may be possible. The following subsections detail the application of kinetic isotope effects, isotopic labeling, and computational chemistry in unraveling the mechanisms of its key reactions, such as nucleophilic aromatic substitution (SNAr).

Kinetic Isotope Effects and Isotopic Labeling Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orgcore.ac.uklibretexts.org A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. libretexts.org This effect arises primarily from the difference in zero-point vibrational energies between the bonds to the light and heavy isotopes. youtube.com

For reactions involving this compound, the measurement of KIEs can provide significant insights. For instance, in a nucleophilic aromatic substitution reaction, if the cleavage of a carbon-chlorine bond is part of the rate-determining step, a primary chlorine KIE (³⁵Cl/³⁷Cl) would be expected. The magnitude of this KIE can indicate the extent of bond breaking in the transition state.

Isotopic labeling involves the synthesis of a molecule with an isotope at a specific position to trace its fate during a reaction. nih.gov For example, labeling one of the chlorine atoms in this compound with ³⁷Cl could be used to follow its displacement in a substitution reaction, confirming the position of nucleophilic attack. Similarly, ¹³C labeling of the aromatic ring carbons could help elucidate rearrangement or ring-opening mechanisms, should they occur. chemrxiv.org While specific KIE and isotopic labeling studies on this compound are not extensively reported in publicly available literature, the principles of these methods are widely applied to understand the mechanisms of related halogenated nitrogen heterocycles. nih.govnih.gov

Table 1: Illustrative Application of Kinetic Isotope Effects in Mechanistic Analysis

Isotopic SubstitutionPosition of LabelPotential Reaction StudiedExpected KIE (k_light/k_heavy)Mechanistic Implication
¹²C / ¹³CC2 or C6Nucleophilic Aromatic Substitution> 1 (Normal)C-Cl bond breaking is rate-determining.
³⁵Cl / ³⁷ClC2 or C6Nucleophilic Aromatic Substitution> 1 (Normal)Significant C-Cl bond cleavage in the transition state.
¹H / ²H (in nucleophile)e.g., N-H of an amineNucleophilic Aromatic Substitution> 1 (Normal)Proton transfer from the nucleophile is involved in the rate-determining step.

This table is illustrative and provides hypothetical examples of how KIEs could be used. Actual values would need to be determined experimentally.

Computational Chemistry for Mechanistic Elucidation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. rsc.orgmdpi.com DFT calculations can be used to model reactants, transition states, intermediates, and products, providing valuable information about their geometries, energies, and electronic structures. researchgate.netemerginginvestigators.org

For this compound, DFT studies can be employed to investigate the mechanisms of its key transformations, such as nucleophilic aromatic substitution. These studies can help to:

Identify the most favorable reaction pathway: By calculating the activation energies for different possible mechanisms (e.g., a concerted SNAr pathway versus a stepwise Meisenheimer complex pathway), the most likely route can be determined. mdpi.com

Predict regioselectivity: In cases where multiple sites are available for nucleophilic attack, DFT can predict which position is most reactive by calculating the relative activation barriers for attack at each site. rsc.org

Characterize transition state structures: The geometry of the transition state provides crucial information about the mechanism. DFT can accurately model these transient structures.

Analyze electronic effects: The influence of the fluorine and chlorine substituents, as well as the ester group, on the reactivity of the pyridine ring can be quantified through computational analysis of charge distributions and molecular orbitals. researchgate.net

For example, a DFT study on the reaction of this compound with an amine nucleophile could compare the energy profiles for substitution at the C2 and C6 positions. The calculations would likely show the formation of a Meisenheimer-like intermediate and the subsequent departure of a chloride ion. The relative energies of the transition states for these steps would reveal the rate-determining step and the preferred site of substitution.

Table 2: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution on this compound

Reaction StepSpeciesRelative Energy (kcal/mol) - Pathway A (Attack at C2)Relative Energy (kcal/mol) - Pathway B (Attack at C6)
1Reactants0.00.0
2Transition State 1 (TS1)+15.2+18.5
3Meisenheimer Intermediate-5.8-4.2
4Transition State 2 (TS2)+12.1+14.9
5Products-20.7-20.7

Derivatives and Analogs of Methyl 2,6 Dichloro 5 Fluoronicotinate

Synthesis of Novel Nicotinic Acid Derivatives

The synthesis of new derivatives from Methyl 2,6-dichloro-5-fluoronicotinate often involves selective manipulation of its halogen substituents. A key synthetic strategy is the highly selective monodechlorination of the parent compound, 2,6-dichloro-5-fluoronicotinic acid, or its esters. fluoromart.comgoogle.com This process typically removes the chlorine atom at the 6-position, yielding 2-chloro-5-fluoronicotinate intermediates. google.com These intermediates are valuable for further derivatization. For instance, a method has been reported for preparing 2-chloro-5-fluoro-nicotinate and its corresponding acid by selectively removing the 6-chloro atom, which addresses issues of low yield and long synthetic routes found in previous methods. google.com

This foundational structure can then be elaborated into more complex molecules with potential biological activities. Research has focused on designing and synthesizing nicotinic acid-based agents that exhibit cytotoxic and antioxidant properties. nih.gov One study led to the development of a derivative, compound 5c, which demonstrated promising inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy. nih.gov This compound showed dual cytotoxic and antioxidant effects, highlighting the potential of using the nicotinic acid scaffold to create multifunctional therapeutic agents. nih.gov

Functionalization of the Pyridine (B92270) Ring for Diverse Chemical Scaffolds

The functionalization of the pyridine ring of this compound is crucial for creating diverse chemical scaffolds. The reactivity of the ring is significantly influenced by its halogen substituents, which facilitate various chemical reactions. fluoromart.com The primary method for functionalization is nucleophilic aromatic substitution (SNAr), where the chlorine atoms at the 2- and 6-positions are displaced by various nucleophiles.

The presence of a fluorine atom can accelerate SNAr reactions compared to chlorine alone. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine. nih.gov This principle suggests that the chloro groups on the this compound ring are highly susceptible to substitution, allowing for the introduction of a wide array of functional groups. This late-stage functionalization is a powerful tool for building molecular complexity and exploring chemical space. nih.gov Functional groups can be installed via nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. nih.gov

Below is a table illustrating potential functionalizations of the dichlorinated pyridine ring through SNAr reactions.

Nucleophile SourceAttacking NucleophileResulting Functional Group
Amine (R-NH₂)R-NH⁻Amino Group
Alcohol (R-OH)R-O⁻Ether/Alkoxy Group
Thiol (R-SH)R-S⁻Thioether Group
Organometallic (R-M)R⁻Carbon-Carbon Bond (e.g., Alkyl, Aryl)
Cyanide (NaCN)CN⁻Cyano Group

This table represents generalized potential reactions based on the principles of nucleophilic aromatic substitution on activated pyridine rings.

Exploration of Structure-Activity Relationships (SAR) in Derivatives

The exploration of structure-activity relationships (SAR) is essential for optimizing the biological activity of derivatives of this compound. By systematically modifying the structure and assessing the impact on efficacy, researchers can identify key molecular features responsible for a desired effect.

A notable example is a series of novel nicotinic acid derivatives designed as potential anticancer agents. nih.gov Within this series, a specific compound, designated 5c, was identified as a potent inhibitor of VEGFR-2 with an IC₅₀ value of 0.068 µM. nih.gov This compound also exhibited significant antioxidant activity, with superoxide (B77818) dismutase (SOD) levels nearly comparable to ascorbic acid. nih.gov The study of this and related compounds revealed that specific substitutions on the nicotinic acid core were crucial for achieving high potency and selectivity. nih.gov

The importance of halogen atoms in modulating biological activity is a recurring theme in medicinal chemistry. In a different study on Brefeldin A derivatives, the introduction of fluorine and chlorine atoms into a benzoate (B1203000) ester moiety was shown to enhance cytotoxicity against leukemia cells. mdpi.com One of the most potent derivatives featured a 2-chloro-4,5-difluoro-substituted benzene (B151609) ring, which resulted in an IC₅₀ value of 0.84 µM against the K562 cell line. mdpi.com This finding underscores that the strategic placement of halogens, similar to those in this compound, can be a critical factor in designing active compounds. mdpi.com

Table of Biological Activity for Selected Nicotinic Acid Derivatives

Compound Target Activity Metric Result
5c nih.gov VEGFR-2 IC₅₀ 0.068 µM
5c nih.gov Antioxidant Potential SOD Level Comparable to Ascorbic Acid

| 5c nih.gov | Apoptosis Induction | Caspase-3 Level | 4.3-fold increase |

Chiral Derivatives and Stereoselective Synthesis

The synthesis of chiral derivatives, where a specific three-dimensional arrangement of atoms is achieved, represents an advanced application of the this compound scaffold. While specific examples of stereoselective synthesis starting directly from this compound are not detailed in the provided context, established methodologies in asymmetric synthesis can be applied to its derivatives to create optically pure molecules.

Stereoselective synthesis is critical in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. Methods to achieve this include the use of chiral catalysts or biocatalytic transformations. For example, transaminase-catalyzed reactions are effective for producing optically active γ-lactams (pyrrolidin-2-ones). mdpi.com This process involves the conversion of a keto ester to a chiral amino ester, which then cyclizes to form the desired product with high stereoselectivity. mdpi.com Another approach involves asymmetric reduction using chiral catalysts, such as (S)-Me-CBS oxazaborolidine, to produce chiral hydroxy esters with high enantiomeric purity. mdpi.com Such strategies could be adapted to functionalized derivatives of this compound to generate novel chiral compounds.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei. For a molecule like Methyl 2,6-dichloro-5-fluoronicotinate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. The spectrum for this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons present.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and would appear as a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal is anticipated to appear in the range of δ 3.5–4.0 ppm. For comparison, the methyl protons in methyl acetate resonate at approximately 3.65 ppm. libretexts.org

Aromatic Proton (Ar-H): The single proton on the pyridine (B92270) ring (at the C-4 position) is in a highly deshielded environment due to the aromatic ring current and the electron-withdrawing effects of the adjacent halogen and carbonyl groups. This signal would appear as a singlet further downfield, typically in the aromatic region of δ 7.0–9.0 ppm. oregonstate.edulibretexts.org

¹³C NMR Spectroscopy

¹³C NMR provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on known chemical shifts for substituted pyridines and esters, the approximate chemical shifts can be predicted. bhu.ac.intestbook.comyoutube.com

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to resonate in the range of δ 50–60 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents (-Cl, -F, -COOCH₃). Carbons directly bonded to electronegative atoms like chlorine and nitrogen will be significantly deshielded. The C2 and C6 carbons, bonded to both nitrogen and chlorine, would appear far downfield, potentially in the δ 150–160 ppm range. The C3, C4, and C5 carbons would have shifts between δ 120–145 ppm, with their exact values influenced by the fluorine and carboxyl groups.

Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group is highly deshielded and is expected to have the largest chemical shift, typically appearing in the δ 160–170 ppm range for this type of compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-OCH₃50 - 60Shielded by oxygen.
C4120 - 135Aromatic CH carbon.
C3, C5135 - 150Aromatic carbons attached to F and COOCH₃.
C2, C6150 - 160Aromatic carbons attached to N and Cl.
-C=O160 - 170Ester carbonyl carbon, most deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly sensitive to the electronic environment, boasting a wide range of chemical shifts. alfa-chemistry.com This makes it an excellent tool for characterizing fluorinated compounds. The spectrum for this compound would show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine would be influenced by the adjacent chloro and carbonyl groups. For comparison, the chemical shift of 3-fluoropyridine is approximately -125 ppm relative to CFCl₃. spectrabase.com The precise shift for the title compound would provide a unique signature for its specific substitution pattern. Predicting this shift with high accuracy without experimental data is challenging, but it is expected to fall within the typical range for fluoroaromatic compounds. fluorine1.runih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the exact molecular formula.

For this compound (C₇H₄Cl₂FNO₂), the exact mass can be calculated. The molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at [M+2]⁺ and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org For this specific molecule, cleavage of the ester group would be a likely fragmentation pathway.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Ionm/z (for ³⁵Cl)Description
[C₇H₄³⁵Cl₂FNO₂]⁺222.96Molecular Ion [M]⁺
[C₇H₄³⁵Cl³⁷ClFNO₂]⁺224.96Isotope Peak [M+2]⁺
[C₇H₄³⁷Cl₂FNO₂]⁺226.95Isotope Peak [M+4]⁺
[C₆H₄Cl₂FNO]⁺193.97Loss of -CH₃ and subsequent rearrangement
[C₆H₁Cl₂FNO]⁺191.95Loss of -OCH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. vscht.cz

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the ester carbonyl (C=O) bond is expected in the range of 1750–1730 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would result in a series of bands in the 1600–1400 cm⁻¹ region. pw.edu.plresearchgate.net

C-O Stretching: The C-O single bond stretching of the ester group would produce strong bands in the 1300–1000 cm⁻¹ region.

C-Cl and C-F Stretching: The vibrations of the carbon-halogen bonds would appear in the fingerprint region at lower wavenumbers, typically below 1200 cm⁻¹ for C-F and below 800 cm⁻¹ for C-Cl.

X-ray Crystallography for Molecular Structure Elucidation

While the molecular structure of derivatives closely related to this compound has been confirmed using this technique, a specific crystal structure for the title compound has not been reported in the searched literature. If a suitable crystal could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular geometry, including the planarity of the pyridine ring and the orientation of the methyl ester group relative to the ring.

UV-Vis Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. These absorptions are due to π → π* electronic transitions. Pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.netsielc.com The presence of chloro, fluoro, and methoxycarbonyl substituents on the ring will influence the precise wavelength and intensity of these absorptions, likely causing a shift to slightly longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The spectrum of 2-chloropyridine, for instance, shows an absorption maximum around 265 nm. nist.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.commdpi.com By calculating the electron density, DFT can accurately predict various molecular properties, making it a cornerstone of modern computational chemistry. mdpi.com For Methyl 2,6-dichloro-5-fluoronicotinate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic landscape and reactivity. researchgate.net

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. ijcce.ac.irmdpi.com

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the electronegative chlorine, fluorine, and oxygen atoms would create negative potential regions, while the hydrogen atoms of the methyl group and parts of the pyridine (B92270) ring would exhibit positive potential. These sites are crucial for predicting intermolecular interactions. researchgate.netscispace.com

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Such parameters are invaluable for comparing the reactivity of this compound with other related compounds. ias.ac.inresearcher.life

Table 1: Illustrative DFT-Calculated Electronic Properties for a Halogenated Nicotinate Derivative

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-7.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.7 eV
Ionization Potential (I) Energy required to remove an electron7.2 eV
Electron Affinity (A) Energy released upon gaining an electron1.5 eV
Chemical Hardness (η) Resistance to change in electron distribution2.85 eV
Electronegativity (χ) Power to attract electrons4.35 eV
Electrophilicity Index (ω) Propensity to accept electrons3.32 eV

Note: The values in this table are representative examples for a halogenated pyridine derivative and are intended for illustrative purposes only, as specific DFT data for this compound is not publicly available.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and intermolecular interactions of a compound like this compound. By solving Newton's equations of motion for a system of particles, MD can model how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. nih.gov

For this compound, a key area of conformational flexibility involves the rotation around the C-C bond connecting the ester group to the pyridine ring and the orientation of the methyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. nih.gov This is crucial for understanding how the molecule presents itself for interaction with other molecules.

MD simulations are also exceptionally useful for studying non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical in molecular recognition and self-assembly. nih.gov The presence of chlorine and fluorine atoms on the pyridine ring of this compound makes it a potential candidate for forming halogen bonds, where the halogen atom acts as an electrophilic region (a σ-hole) that can interact with a nucleophile. nih.govacs.org Simulations can reveal the geometry, strength, and lifetime of these interactions, providing insights that are difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. youtube.com

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related compounds with varied substituents. For each of these derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic: Descriptors related to the distribution of electrons, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors that describe the size and shape of the molecule, like molecular weight, volume, and surface area.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (logP).

Topological: Descriptors based on the 2D representation of the molecule, describing atomic connectivity.

Once the descriptors and biological activity (e.g., enzyme inhibition, receptor binding affinity) are determined for the set of molecules, a mathematical model is built using statistical methods to correlate the descriptors with the activity. researchgate.netmdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. mdpi.com

Table 2: Examples of Molecular Descriptors for QSAR Analysis of Nicotinate Derivatives

Descriptor ClassDescriptor ExampleDescription
Electronic Dipole MomentMeasures the polarity of the molecule.
Electronic HOMO EnergyRelates to the molecule's electron-donating ability.
Steric Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Steric Molar RefractivityA measure of the total polarizability of a mole of a substance.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol and water.
Topological Wiener IndexA distance-based index related to molecular branching.

Prediction of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.gov For this compound, theoretical calculations can provide predictions of its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequency calculations are a standard output of DFT geometry optimizations. These calculations can predict the frequencies and intensities of the vibrational modes of the molecule. researchgate.netbiointerfaceresearch.com By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C-Cl stretching, C=O stretching, ring breathing modes) can be made. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method, which often leads to excellent agreement with experimental results. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be compared to experimental data to aid in the assignment of signals and confirm the proposed structure. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Halogenated Pyridine Derivative

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
30803085C-H stretch (aromatic)
17351740C=O stretch (ester)
15801582C=C stretch (ring)
12501255C-O stretch (ester)
11001105C-F stretch
780783C-Cl stretch

Note: This table provides a representative example of how theoretical and experimental vibrational data are compared. The values are not specific to this compound.

Applications in Medicinal Chemistry Research

Building Block for Drug Development

The chemical reactivity of Methyl 2,6-dichloro-5-fluoronicotinate, particularly the susceptibility of its chloro substituents to nucleophilic substitution, allows for the introduction of a wide array of functional groups. This versatility has established it as a key intermediate in the synthesis of more complex molecules, including novel anti-infective agents. Its fluorinated nature is also of particular interest, as the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

Development of Anticancer Drug Intermediates

The pyridine (B92270) nucleus is a common scaffold in many anticancer agents. A practical synthetic approach for creating derivatives of this compound through substitution and hydrolysis has been developed, yielding important intermediates for anticancer drugs. nih.gov The ability to selectively modify the structure of this compound allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

Thyroid Hormone Receptor Modulation Studies

While direct studies employing this compound in thyroid hormone receptor (THR) modulation are not extensively documented, the synthesis of THR antagonists from various pyridine derivatives is an active area of research. The structural features of halogenated pyridines can be designed to mimic or antagonize the binding of endogenous thyroid hormones to their receptors. The unique electronic properties conferred by the chloro and fluoro substituents on the nicotinic acid core of this compound make it a potentially valuable scaffold for the design of novel THR modulators.

FXR (NR1H4) Receptor Modulators

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis. A patent for FXR modulating compounds describes the synthesis of a series of compounds where a derivative of methyl 6-chloro-5-fluoropyridine is used as a key building block. This highlights the utility of the dichlorofluoronicotinate scaffold in developing ligands that can modulate the activity of this important therapeutic target.

KRAS Modulator Research

Mutations in the KRAS gene are prevalent in several aggressive cancers, making it a prime target for anticancer drug development. A significant breakthrough in this area has been the development of covalent inhibitors that target the KRAS G12C mutant. A patent detailing the synthesis of a key intermediate for a KRAS G12C inhibitor explicitly utilizes 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide, a direct derivative of the parent nicotinic acid of the title compound. This underscores the critical role of the 2,6-dichloro-5-fluoronicotinate framework in the development of targeted cancer therapies.

Target Application Area Relevance of this compound
KRAS G12CAnticancer TherapyA derivative is a key intermediate in the synthesis of a KRAS G12C inhibitor.

Fluorescent Chemosensors and Dyes

Although direct applications of this compound in the synthesis of fluorescent chemosensors and dyes are not widely reported, functionalized nicotinic acid esters are known to be valuable precursors for fluorescent probes. The development of fluorescent imaging probes for nicotinic acetylcholine (B1216132) receptors, for instance, has utilized derivatives of nicotinic acid. The reactive sites on the this compound molecule offer potential for the attachment of fluorophores or recognition moieties, suggesting its utility in the creation of novel sensors for biological and environmental applications.

Applications in Agrochemical Research

Herbicidal Properties and Derivative Efficacy

Research into the herbicidal applications of compounds structurally related to methyl 2,6-dichloro-5-fluoronicotinate has shown promising results. Specifically, derivatives of 4-amino-3-chloro-5-fluoro-2-picolinic acid, which share a similar halogenated pyridine (B92270) core, have been synthesized and evaluated for their herbicidal activity. These compounds are classified as a subclass of auxin herbicides, known for their effective absorption and translocation within plants, a broad spectrum of weed control, and efficacy against some resistant weed species.

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated significant herbicidal effects. The research indicated that many of these compounds exhibited potent inhibition of root growth in various weed species. For instance, at a concentration of 250 µM, several derivatives showed over 80% inhibition of root growth in Brassica napus (rapeseed).

In post-emergence tests, these compounds were particularly effective against broadleaf weeds. Notably, a number of the synthesized molecules achieved 100% inhibition of the growth of Amaranthus retroflexus (redroot pigweed). These findings underscore the potential of the fluorinated and chlorinated pyridine backbone, central to this compound, in the design of new and effective herbicides.

Table 1: Herbicidal Activity of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives against various weed species.

Compound ID Target Weed Species Concentration (µM) Root Growth Inhibition (%) Post-emergence Inhibition (%)
Compound A Brassica napus 250 >80 Not specified
Compound B Amaranthus retroflexus Not specified Not specified 100
Compound C Brassica napus 250 >80 Not specified
Compound D Amaranthus retroflexus Not specified Not specified 100

Insecticidal Activities of Spirotetramat (B1682168) Derivatives

However, the broader class of fluorinated pyridine and nicotinic acid derivatives has been extensively investigated for insecticidal properties. The incorporation of a fluorine atom into the pyridine ring is a well-established strategy in the development of modern insecticides, often leading to enhanced efficacy. For example, various novel trifluoromethyl pyridine derivatives have been synthesized and shown to exhibit significant insecticidal activity against a range of pests. These compounds often act on the insect's nervous system.

Research on other nicotinic acid derivatives has also demonstrated promising results against pests such as aphids and bollworms. These findings suggest that the structural motifs present in this compound are of significant interest in the ongoing search for new insecticidal agents.

Fungicidal and Pesticidal Agent Development

The development of novel fungicides has also benefited from the exploration of nicotinic acid and nicotinamide (B372718) derivatives. The core structure provided by this compound is a valuable scaffold for the synthesis of compounds with potential fungicidal activity.

In one study, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized. The subsequent bioassays for fungicidal activity against cucumber downy mildew revealed that the substitution pattern on the pyridine ring was crucial for efficacy. Notably, a derivative featuring a 5,6-dichloro substitution on the pyridine ring demonstrated the highest fungicidal activity, with an EC50 value of 1.96 mg/L. This highlights the importance of the dichloro-substitution pattern, which is a key feature of this compound.

The research also explored how modifications to other parts of the molecule, while retaining the dichlorinated pyridine ring, influenced the fungicidal effect. The results indicated that even with a consistent dichloropyridine core, variations in other substituents could significantly alter the biological activity. This underscores the utility of this compound as a starting point for creating a diverse library of compounds for screening in the development of new fungicidal and other pesticidal agents.

Table 2: Fungicidal Activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.

Compound ID Pyridine Ring Substitution EC50 (mg/L)
4c 5,6-dihalo 19.89
4d 5,6-dihalo 32.44
4e 5,6-dihalo 25.61
4f 5,6-dichloro 1.96
4g 5,6-dihalo 34.29
4i 5,6-dichloro 8.31

Broader Applications in Materials Science and Fine Chemicals

Intermediate in Advanced Materials Synthesis

Methyl 2,6-dichloro-5-fluoronicotinate is a key building block in the creation of complex molecules that can be used in advanced materials. For instance, its derivatives are utilized in the preparation of self-assembled monolayer (SAMs) compounds hsppharma.com. SAMs are highly ordered molecular assemblies that form spontaneously on solid surfaces, and they are of significant interest in applications such as nanoscale electronics, sensors, and surface engineering.

The synthesis of 2,6-dichloro-5-fluoronicotinic acid and its derivatives, like the methyl ester, is of particular interest as they are key intermediates in the synthesis of naphthyridine antibacterial agents google.com. These complex organic molecules represent a class of materials with advanced biological functions. The process to create these molecules involves converting a 2,6-dihydroxy-5-fluoronicotinate into 2,6-dichloro-5-fluoronicotinoyl chloride, which can then be further modified google.comgoogle.com.

Role in the Synthesis of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the high electronegativity and small size of the fluorine atom, which can affect electron distribution, and in turn, the molecule's absorption, distribution, and metabolism nih.gov. Consequently, fluorinated organic compounds are prominent in pharmaceuticals, agrochemicals, and advanced materials researchgate.netgoogle.com.

This compound is a pivotal reagent in the synthesis of various fluorinated organic compounds. It participates in chemical reactions such as decarboxylative couplings and electrophilic substitutions, which are fundamental for creating novel fluorinated molecules fluoromart.com. The reactivity of the compound is greatly influenced by its halogen substituents, which allows for the development of new synthetic methods fluoromart.com. The strategic placement of a fluorine atom in heterocyclic compounds, such as the pyridine (B92270) ring in this case, is particularly important in the development of medicines and agrochemicals lew.ro.

The synthesis of fluorinated compounds can be approached by either incorporating a group that already contains carbon-fluorine bonds (the building-block approach) or by creating new carbon-fluorine bonds through fluorination reactions lew.ro. This compound is an example of a fluorinated building block that can be used to construct more complex molecules.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research on Methyl 2,6-dichloro-5-fluoronicotinate primarily focuses on its synthesis and its role as a precursor in the creation of more complex molecules. The synthesis of this compound is often achieved from its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. A notable synthetic route involves the esterification of this acid. The precursor acid itself is synthesized through a multi-step process, which can include the reaction of methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride.

The primary application of this compound found in the current body of scientific literature is as a building block in the synthesis of bioactive molecules. For instance, its precursor, 2,6-dichloro-5-fluoronicotinic acid, is a known intermediate in the preparation of naphthyridine antibacterial agents. google.com While direct studies on the biological activity of this compound are not extensively documented, its utility as a scaffold for creating potentially therapeutic compounds is a key area of interest. The presence of multiple halogen atoms on the pyridine (B92270) ring allows for selective functionalization, making it an attractive starting material for drug discovery programs.

The reactivity of this compound is influenced by its halogen substituents, which can participate in various chemical transformations such as decarboxylative couplings and electrophilic substitutions. fluoromart.com These reactions are fundamental in the synthesis of diverse fluorinated organic compounds. fluoromart.com

Below is a table summarizing the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C7H4Cl2FNO2
Molecular Weight 224.02 g/mol
Boiling Point 84 °C
Density (Predicted) 1.506 ± 0.06 g/cm³
pKa (Predicted) -5.43 ± 0.10
Appearance Colorless to light yellow liquid

This data is compiled from publicly available chemical databases.

Emerging Trends in Halogenated Nicotinate Chemistry

The field of halogenated nicotinate chemistry is evolving, driven by broader advancements in synthetic methodologies and a deeper understanding of the role of halogens in molecular design. Several emerging trends are particularly relevant to compounds like this compound.

One significant trend is the development of more efficient and selective methods for the synthesis and functionalization of polyhalogenated pyridines. This includes the exploration of novel catalytic systems to achieve regioselective C-H functionalization, allowing for the introduction of new substituents at specific positions on the pyridine ring. Such advancements could enable the creation of a wider array of derivatives from this compound with tailored properties.

Another key trend is the increasing use of fluorinated building blocks in drug discovery. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. researchgate.netsigmaaldrich.com As a fluorinated nicotinate, this compound is well-positioned to be a valuable intermediate in the synthesis of next-generation pharmaceuticals. The strategic placement of the fluorine atom in this molecule can influence its electronic properties and interactions with biological targets.

Furthermore, there is a growing interest in the development of "green" and sustainable synthetic methods. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste. Future research in halogenated nicotinate chemistry will likely focus on developing more environmentally benign routes to compounds like this compound.

Unexplored Research Avenues and Challenges

Despite its potential, several aspects of this compound chemistry remain largely unexplored, presenting both challenges and opportunities for future research.

Unexplored Research Avenues:

Biological Activity Screening: There is a lack of comprehensive studies on the intrinsic biological activity of this compound and its simple derivatives. Screening this compound against a variety of biological targets could reveal novel therapeutic applications.

Materials Science Applications: The unique electronic properties conferred by the halogen atoms suggest that derivatives of this compound could have applications in materials science, for example, in the development of novel organic electronic materials or functional polymers.

Mechanistic Studies: Detailed mechanistic studies of the reactions involving this compound are needed to better understand its reactivity and to optimize reaction conditions for the synthesis of its derivatives.

Derivatization and Library Synthesis: The systematic derivatization of the this compound scaffold to create a library of related compounds for high-throughput screening could accelerate the discovery of new bioactive molecules.

Challenges:

Selective Functionalization: The presence of three halogen atoms on the pyridine ring presents a challenge for selective functionalization. Developing synthetic methods that can selectively target one halogen over the others is a key hurdle to overcome for the controlled synthesis of complex derivatives.

Scale-up Synthesis: While laboratory-scale syntheses have been reported, developing a cost-effective and scalable process for the production of this compound remains a challenge that needs to be addressed for its wider application.

Limited Commercial Availability of Starting Materials: The availability and cost of the starting materials for the synthesis of this compound can be a limiting factor for its widespread use in research and development.

Q & A

What are the key synthetic routes for Methyl 2,6-dichloro-5-fluoronicotinate, and how can reaction conditions be optimized?

Level: Basic
Answer:
The compound is synthesized via photochlorination of β-picoline followed by side-chain oxidation and nitration. Alternative routes include ring fluorination via HF-diazotization and azo elimination . Optimization involves controlling chlorination stoichiometry (excess Cl₂ at 80–100°C) and nitration temperature (≤40°C to avoid byproducts). Yields improve with catalytic FeCl₃ during fluorination . Post-synthesis purification via recrystallization (ethanol/water) ensures >98% purity .

How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?

Level: Advanced
Answer:
The 5-fluoro group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (e.g., amination for fluoroquinolone synthesis). The 2,6-dichloro substituents direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivative libraries . Methoxycarbonyl at position 3 facilitates hydrolysis to the carboxylic acid, a precursor for prodrugs .

How can researchers resolve contradictions in reported yields for fluorination steps?

Level: Advanced
Answer:
Discrepancies in fluorination yields (50–75% in literature) arise from variations in HF-diazotization conditions (e.g., stoichiometry, temperature). Systematic analysis should include:

  • Monitoring reaction progress via <sup>19</sup>F NMR to detect incomplete diazonium salt formation.
  • Comparing alternative fluorinating agents (e.g., Selectfluor®) for improved efficiency .
  • Validating purity with HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities skewing yield calculations .

What analytical methods are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: <sup>1</sup>H NMR (δ 8.45 ppm, pyridine-H), <sup>13</sup>C NMR (δ 164.2 ppm, COOCH₃), and <sup>19</sup>F NMR (δ -112 ppm) confirm structure .
  • Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> at m/z 238.0) verifies molecular weight.
  • HPLC: Reverse-phase chromatography (95:5 acetonitrile/water) assesses purity (>98%) .

How can researchers design derivatives to reduce cytotoxicity while retaining antimicrobial activity?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute Cl with CF₃ (enhanced lipophilicity) or Br (slower metabolism) .
  • Prodrug Strategies: Replace methoxycarbonyl with ester groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • SAR Studies: Test substitutions at position 5 (fluoro vs. trifluoromethyl) using MIC assays against S. aureus and E. coli .

What mechanistic insights explain regioselectivity in nitration/chlorination steps?

Level: Advanced
Answer:
Nitration occurs preferentially at position 5 due to electron-deficient pyridine ring directing meta-substitution. Chlorination at positions 2 and 6 is guided by steric effects (methyl group at position 4 in intermediates) and π-π interactions with FeCl₃ catalyst . Computational studies (DFT) confirm activation energy barriers for alternative pathways .

How can scale-up challenges (e.g., exothermic reactions) be mitigated during industrial-scale synthesis?

Level: Advanced
Answer:

  • Temperature Control: Use jacketed reactors with gradual Cl₂ introduction to manage exothermic chlorination.
  • Safety Protocols: Implement in-line FTIR monitoring for HF detection during fluorination .
  • Workflow Optimization: Batch vs. continuous-flow systems for nitration (reduces thermal runaway risk) .

What thermal stability data are available for this compound?

Level: Basic
Answer:
DSC analysis shows decomposition onset at 200°C. Stability under reflux (ethanol, 78°C) confirms no degradation over 24 hours, making it suitable for high-temperature reactions . Storage recommendations: desiccated at -20°C to prevent hydrolysis .

How do structural modifications impact the compound’s role in fluoroquinolone synthesis?

Level: Advanced
Answer:
The dichloro-fluoro scaffold is critical for DNA gyrase inhibition. Modifications:

  • Position 1 (COOCH₃ → COOH): Enhances binding to Mg²⁺ in the enzyme active site.
  • Position 7: Piperazine or pyrrolidine substituents improve Gram-negative coverage (e.g., tosufloxacin) .
  • Position 8: Fluorine addition (C-8-F) reduces phototoxicity but increases QT interval risks .

What strategies address low regioselectivity in cross-coupling reactions?

Level: Advanced
Answer:

  • Catalyst Screening: Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling (latter improves C-5 selectivity by 30%) .
  • Solvent Effects: DMF increases polarity, favoring C-2 coupling; toluene enhances steric control for C-6 .
  • Directing Groups: Temporary Boc protection at C-3 directs coupling to C-5, followed by deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.